
6,6'-Dibromo-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms attached to the acenaphthylene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves the bromination of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene can be achieved through a continuous flow process. This method involves the controlled addition of bromine to a solution of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene in a suitable solvent. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: The major product is 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.
科学研究应用
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
作用机制
The mechanism of action of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their signaling pathways.
相似化合物的比较
Similar Compounds
- 6,6’-Dibromo-1,1’-bi-2-naphthol
- 6,6’-Dibromo-1,1’-biacenaphthylene
- 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene
Uniqueness
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to its fully aromatic counterparts
属性
CAS 编号 |
144509-29-5 |
|---|---|
分子式 |
C24H16Br2 |
分子量 |
464.2 g/mol |
IUPAC 名称 |
5-bromo-6-(6-bromo-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C24H16Br2/c25-19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26)24(18)22(14)16/h5-12H,1-4H2 |
InChI 键 |
FNGLIOAFHOYMDK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
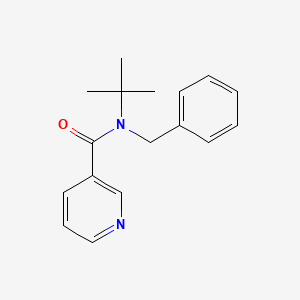
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
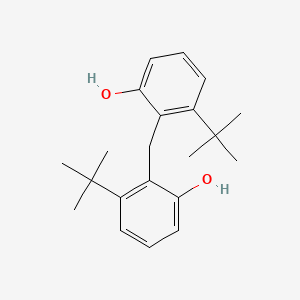
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
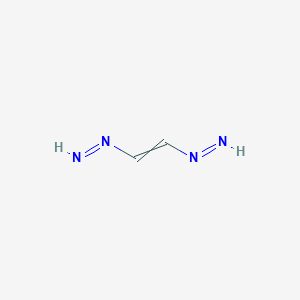
![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
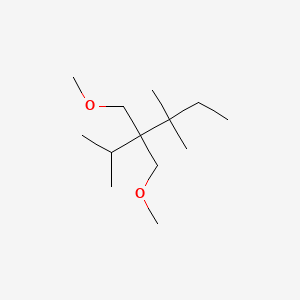
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
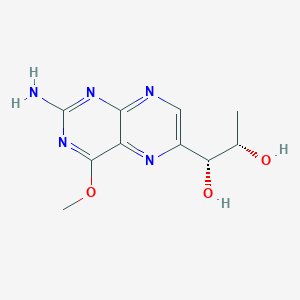
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)

